Product packaging for 2-Chloro-3,6-difluoroaniline(Cat. No.:CAS No. 287172-80-9)

2-Chloro-3,6-difluoroaniline

Cat. No.: B1644408
CAS No.: 287172-80-9
M. Wt: 163.55 g/mol
InChI Key: LRONWWATBDXKNX-UHFFFAOYSA-N
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Description

Significance of Halogenated Anilines in Contemporary Organic Chemistry

Halogenated anilines are a class of compounds that are of critical importance in modern organic chemistry. nih.gov The presence of halogen substituents on the aromatic ring significantly influences the electronic properties and reactivity of the aniline (B41778) molecule. cymitquimica.com This makes them indispensable starting materials and intermediates in a wide array of chemical transformations. nih.gov

Aryl halides, including halogenated anilines, are pivotal for the construction of carbon-carbon bonds through highly utilized methods like cross-coupling reactions, lithium-halogen exchange, and Grignard reactions. nih.gov Furthermore, these halogenated structures are common motifs in both naturally occurring and synthetic biologically active molecules, as well as in various industrial materials. nih.gov The amino group in anilines is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution reactions. byjus.comallen.in However, this high reactivity can sometimes lead to a lack of regioselectivity. acs.org The introduction of halogens helps to modulate this reactivity and direct the substitution to specific positions.

The Pivotal Role of 2-Chloro-3,6-difluoroaniline as a Key Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules. Its trifunctional nature, possessing an amino group and two different types of halogens at distinct positions, allows for a range of selective chemical modifications. This makes it a versatile precursor in multi-step synthetic sequences.

The presence of both chlorine and fluorine atoms is particularly noteworthy. Organofluorine compounds are of immense interest due to the unique properties conferred by the fluorine atom, such as high electronegativity, metabolic stability, and the ability to form strong bonds with carbon. nih.gov These characteristics are highly desirable in the design of pharmaceuticals and agrochemicals. Similarly, chlorinated compounds have a long history of application in medicinal chemistry, with numerous FDA-approved drugs containing chlorine. nih.gov Therefore, this compound provides a scaffold that combines the beneficial attributes of both types of halogens.

Historical Development of Fluorine and Chlorine Substituent Chemistry in Aromatic Amines

The journey to understanding and utilizing halogenated aromatic amines is built upon decades of foundational research in organic chemistry.

The field of organofluorine chemistry began to take shape even before the isolation of elemental fluorine by Moissan in 1886. nih.gov A significant breakthrough in aromatic fluorination came in 1927 with the discovery of the Schiemann reaction, which utilized diazonium salts of aromatic amines to introduce fluorine. nih.gov Another key development was the Halex (halogen exchange) reaction, reported by Gottlieb in 1936, which involves the nucleophilic substitution of chlorine with fluorine using potassium fluoride (B91410). nih.gov The industrial production of aromatic fluorine compounds began in the 1930s. ugr.es

The history of chlorine in organic chemistry is also rich. Discovered in 1774 by Carl Wilhelm Scheele, it was not recognized as a distinct element until 1810 by Humphry Davy. ebsco.com Chlorine's high reactivity and ability to form compounds with almost any element quickly made it a vital component in chemical synthesis. ebsco.comwikipedia.org The preparation of chlorine-substituted aromatic amines through the hydrogenation of the corresponding nitro compounds has been a known process for some time. google.com Over the years, research has focused on improving the selectivity of these reactions to minimize by-products. google.com

The development of methods for the regioselective halogenation of anilines has been a continuous area of research, as classical methods like electrophilic aromatic substitution can be complicated by the high reactivity of the aniline ring. nih.govacs.org This historical progression has paved the way for the synthesis and application of complex molecules like this compound.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C6H4ClF2N scbt.com
Molecular Weight 163.55 g/mol scbt.com
CAS Number 287172-80-9 chemicalbook.comsigmaaldrich.com
Appearance Not explicitly stated, but anilines are typically oily liquids that can darken on exposure to air. wikipedia.org
Solubility The presence of the amine and halogen groups suggests moderate polarity, which can affect solubility. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClF2N B1644408 2-Chloro-3,6-difluoroaniline CAS No. 287172-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRONWWATBDXKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301974
Record name 2-Chloro-3,6-difluorobenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287172-80-9
Record name 2-Chloro-3,6-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287172-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,6-difluorobenzenamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 3,6 Difluoroaniline and Analogous Structures

Regioselective Halogenation and Fluorination Strategies

Achieving the specific substitution pattern of 2-Chloro-3,6-difluoroaniline often involves controlled halogenation and fluorination reactions where the position of substitution is precisely directed.

The direct halogenation of aromatic amines can be a straightforward method for introducing chlorine or bromine onto an aniline (B41778) ring. The amino group (–NH₂) is a powerful activating substituent and an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.org However, this high reactivity can lead to challenges, including overreaction, resulting in polyhalogenated products, and oxidative decomposition. libretexts.org

To control the reaction and achieve regioselectivity, the amino group is often protected, typically by acetylation to form an acetanilide. This modification moderates the activating effect of the amino group, allowing for more controlled halogenation. For instance, chlorination of a difluoroaniline precursor using reagents like N-chlorosuccinimide (NCS) can be directed to a specific position. researchgate.net The choice of solvent and reaction conditions is crucial for achieving high yields and the desired regioselectivity. researchgate.netacs.org Ionic liquids, for example, have been used with copper halides to achieve regioselective chlorination and bromination of unprotected anilines under mild conditions. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine atoms onto an aromatic ring, a process often referred to as the Halex reaction. This reaction proceeds via an addition-elimination mechanism and is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), positioned ortho or para to the leaving group. chemistrysteps.com

In a typical synthesis, a polychlorinated aromatic compound containing an activating nitro group, such as 1,2,3-trichloronitrobenzene, can serve as a precursor. This substrate is reacted with a fluoride (B91410) source, like potassium fluoride (KF), in a polar aprotic solvent at elevated temperatures. The chlorine atoms, particularly those activated by the nitro group, are replaced by fluorine. The order of reactivity for leaving groups in SNAr is typically F > Cl > Br > I, which is inverse to the SN2 trend, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine pulling electron density from the ring. masterorganicchemistry.com Once the desired fluorine atoms are in place, the nitro group can be reduced to an amine.

Electrophilic fluorination offers an alternative route to introduce fluorine onto an aromatic ring. This method utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). These reagents are typically compounds with a nitrogen-fluorine bond, where the nitrogen is attached to electron-withdrawing groups, making the fluorine atom electron-deficient. wikipedia.org

Commonly used electrophilic fluorinating agents include Selectfluor™ (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgchinesechemsoc.org The reaction involves the attack of an electron-rich aromatic ring on the electrophilic fluorine source. While anilines are electron-rich, their high reactivity can lead to side reactions. Therefore, similar to direct halogenation, the amino group may require protection to achieve a controlled and selective fluorination. rsc.org The regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring.

Amination and Nitro Group Reduction Pathways

The introduction of the amino group is a defining step in the synthesis of anilines. This is most commonly achieved by the reduction of a corresponding nitroaromatic compound.

The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of aromatic amines. chemistrysteps.comopenstax.org A common pathway to this compound would involve the synthesis of the precursor 1-chloro-2,5-difluoro-3-nitrobenzene, followed by its reduction.

Catalytic hydrogenation is a widely used method for this conversion, employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. organic-chemistry.org A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the carbon-halogen bond is reductively cleaved. google.com This side reaction reduces the yield of the desired halogenated aniline.

To achieve chemoselectivity and preserve the halogen substituents, reaction conditions must be carefully optimized. This includes the choice of catalyst, solvent, temperature, and hydrogen pressure. google.com In some cases, catalyst modifiers or specific catalytic systems are employed to suppress hydrodehalogenation. For example, the presence of vanadium compounds has been shown to improve selectivity in the hydrogenation of aromatic nitro compounds without cleaving halogen bonds. google.com

Table 1: Examples of Catalytic Systems for Selective Nitro Group Reduction in Halogenated Aromatics

Catalyst SystemSubstrate ExampleConditionsOutcome/Selectivity
Pd/CHalogenated NitroarenesHydrazine Hydrate, Microwave IrradiationGood yield of halogenated anilines. Dehalogenation can occur at elevated temperatures. organic-chemistry.org
Pt/C with Vanadium compound1-chloro-2,4-dinitrobenzeneMethanol (B129727), 60°C, 10 bar H₂The presence of a vanadium catalyst significantly reduces dehalogenation. google.com
Iron (Fe) / HClp-tert-ButylnitrobenzeneAcidic aqueous solutionEffective for nitro group reduction; often used when other reducible groups are present. openstax.org
Nickel-Iron (NiFe) Hydrogenase on Carbon BlackVarious NitrobenzenesAqueous, H₂ at atmospheric pressureHigh chemoselectivity, tolerating a wide range of functional groups including halogens. nih.gov
Tin(II) chloride (SnCl₂)Halogenated NitroaromaticsAcidic solutionMild reducing agent, often used when other sensitive functional groups are present. openstax.org

Reductive amination is a versatile method for synthesizing amines, which typically involves the reaction of a carbonyl compound (aldehyde or ketone) with ammonia (B1221849) or a primary amine to form an imine, followed by reduction to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This process is highly valuable for producing secondary and tertiary amines. For the synthesis of a primary aromatic amine like this compound, this method is less direct as it would require a halogenated cyclohexanone (B45756) precursor, which would then need to be aromatized.

However, the term can also encompass other amination processes. A more direct route for aminating a halogenated aromatic ring is through nucleophilic aromatic substitution (SNAr), where an amine source, such as sodium amide (NaNH₂), displaces a suitable leaving group (e.g., a halogen) on an activated aromatic ring. chemistrysteps.com Furthermore, modern synthetic chemistry has seen the development of metal-catalyzed C-H amination reactions, which allow for the direct conversion of an aromatic C-H bond to a C-N bond, offering a more atom-economical pathway. acs.org

Selective Dehalogenation During Reduction (e.g., Hydrogenolysis of Chlorine)

In the synthesis of complex halogenated anilines, the selective removal of one type of halogen while retaining others is a critical step. Hydrogenolysis, a reduction reaction where a bond is cleaved by hydrogen, is a key technique for selective dehalogenation. Specifically, in the synthesis of fluorinated anilines, it is often necessary to remove chlorine or bromine atoms from an aromatic ring without affecting the fluorine substituents or the nitro group that is being reduced to an amine.

The selective hydrogenolysis of chlorine atoms is typically achieved through catalytic hydrogenation. Palladium-based catalysts, particularly palladium on carbon (Pd/C), are highly effective for this transformation. organic-chemistry.orgresearchwithrutgers.com The process involves reacting the chlorinated and fluorinated nitroaromatic compound with a hydrogen source in the presence of the catalyst. The reactivity difference between carbon-halogen bonds allows for this selectivity; C-Br bonds are generally weaker and more easily cleaved than C-Cl bonds, which are in turn more susceptible to hydrogenolysis than C-F bonds. researchwithrutgers.com

This selectivity is crucial in multi-step syntheses. For instance, a process for preparing 2,6-difluoroaniline (B139000) starts with 1,2,3-trichlorobenzene (B84244), which is first fluorinated to a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. To avoid the formation of the unwanted 2,3-difluoroaniline (B47769) isomer, a selective reduction is performed. The chlorine atom in 2,3-difluorochlorobenzene is preferentially removed via catalytic hydrogenation with a palladium catalyst, converting it into the valuable by-product ortho-difluorobenzene, while leaving the desired 2,6-difluorochlorobenzene intact for subsequent amination. google.comgoogle.com

Key parameters influencing the selectivity and efficiency of the hydrogenolysis include the choice of catalyst, solvent, temperature, and the presence of a base to neutralize the hydrogen halide (e.g., HCl) formed during the reaction. googleapis.com

Table 1: Conditions for Selective Catalytic Hydrogenolysis

ParameterConditionRationale
Catalyst Palladium on carbon (Pd/C)Highly specific for cleaving C-Cl bonds over C-F bonds. google.com
Hydrogen Source Hydrogen gas (H₂)A clean and efficient reductant, especially for industrial applications. organic-chemistry.orggoogleapis.com
Solvent Inert organic solvents (e.g., Toluene)Provides a medium for the reaction without interfering with the process. google.com
Temperature Ambient to 150°COptimized to ensure selective C-Cl bond cleavage without affecting other functional groups. google.com
Base/Acceptor NaOH, organic aminesNeutralizes the generated hydrogen halide (e.g., HBr, HCl), preventing catalyst deactivation and side reactions. googleapis.com

Multi-Step Synthetic Sequences and Process Optimization for this compound

The synthesis of specialty chemicals like this compound often involves intricate, multi-step pathways that require careful optimization to be viable on a larger scale.

Cascade Reactions and One-Pot Synthetic Protocols

Cascade reactions, or one-pot syntheses, are highly efficient chemical processes where multiple reaction steps are performed in a single reactor without the isolation of intermediates. nih.gov This approach offers significant advantages, including reduced solvent waste, lower energy consumption, and decreased manual labor, making it an attractive strategy for industrial chemical production.

Industrial Scale Synthesis Considerations and Yield Enhancement

Transitioning a synthetic route from the laboratory to an industrial scale introduces numerous challenges that must be addressed to ensure safety, economic viability, and high product quality. For fluorinated anilines, starting from readily available and inexpensive materials is paramount. For instance, syntheses have been developed starting from 1,2,3-trichlorobenzene, which is more cost-effective than highly specialized fluorinated precursors. google.comgoogle.com

Yield enhancement is a primary focus of process optimization. This can be achieved by fine-tuning reaction parameters such as temperature, pressure, reaction time, and the stoichiometry of reagents. In the Hofmann degradation of 2,6-difluorobenzamide (B103285) to 2,6-difluoroaniline, controlling the reaction temperature and implementing steam distillation for product separation can lead to yields greater than 90% and purity exceeding 99.9%. patsnap.com

Catalyst selection and performance are also critical. In catalytic hydrogenations, the choice of catalyst support (e.g., activated carbon with specific purity and surface area) and the preparation method of the catalyst can significantly influence activity and selectivity. nih.govresearchgate.net For industrial applications, robust and recyclable catalysts are preferred to minimize costs.

Table 2: Industrial Synthesis and Yield Optimization Strategies

StrategyDescriptionBenefit
Starting Material Selection Utilizing inexpensive and widely available precursors like 1,2,3-trichlorobenzene. google.comReduces overall production cost.
Process Control Precise control of temperature and pressure during exothermic reactions like nitration or hydrogenation. patsnap.comEnhances safety, yield, and product purity.
Catalyst Optimization Selecting highly active and selective catalysts (e.g., specific grades of Pd/C) and optimizing their loading. google.comresearchgate.netImproves reaction efficiency and minimizes by-product formation.
Product Isolation Employing efficient purification techniques like steam distillation or fractional distillation. google.compatsnap.comAchieves high product purity and allows for recycling of unreacted materials.

By-product Formation and Purity Control in Production

In any chemical synthesis, the formation of by-products is a major concern as it lowers the yield of the desired product and necessitates extensive purification steps. In the synthesis of this compound and its analogs, several types of by-products can arise.

Isomeric By-products: A common issue is the formation of structural isomers. For example, during the fluorination of 1,2,3-trichlorobenzene, both 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene are formed. If not addressed, the subsequent amination would lead to a mixture of 2,6-difluoroaniline and 2,3-difluoroaniline, which can be difficult to separate. google.com Strategic steps, such as the selective dehalogenation previously discussed, are employed to convert the precursor of the unwanted isomer into a more easily separable compound. google.com

Over-halogenation: In chlorination steps, there is a risk of introducing more chlorine atoms than desired. For instance, the chlorination of anilides must be carefully controlled to prevent substitution at multiple positions on the aromatic ring. googleapis.com Conducting the reaction at controlled temperatures (e.g., 0°C to ambient) can help prevent over-bromination or over-chlorination. googleapis.com

By-products from Reductions: During the reduction of a nitro group in a polychlorinated aromatic compound, incomplete dehalogenation or the formation of intermediate species can occur. The catalytic hydrogenation of o-nitrochlorobenzene can yield not only the desired product but also o-chloroaniline as a minor by-product. researchgate.net

Purity control is achieved through a combination of optimizing reaction selectivity and implementing effective purification methods. Fractional distillation is a standard technique used to separate compounds with different boiling points, such as isomeric difluoroanilines. google.com Filtration is used to remove solid catalysts, and extraction is employed to isolate the product from the reaction mixture. google.com By carefully managing reaction conditions and employing appropriate purification protocols, the final product can be obtained with the high purity required for its applications in pharmaceuticals and agrochemicals.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3,6 Difluoroaniline

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

The directing effects of the substituents on the available C4 and C5 positions are as follows:

Amino (-NH2) at C1: Strongly directs to the para position (C4). The ortho positions (C2, C6) are blocked.

Chloro (-Cl) at C2: Weakly directs to its para position (C5).

Fluoro (-F) at C3: Weakly directs to its para position (C6, blocked) and ortho position (C4).

Fluoro (-F) at C6: Weakly directs to its ortho position (C5).

The powerful para-directing effect of the C1 amino group is the controlling factor, thus strongly favoring electrophilic substitution at the C4 position.

Nitration Reaction Selectivity and Mechanism

Aromatic nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.combrainly.com

The mechanism proceeds via the attack of the aromatic ring's π-electron system on the nitronium ion. This initial, rate-determining step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com A weak base then abstracts a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the nitro-substituted product.

For 2-Chloro-3,6-difluoroaniline, the primary product of nitration is predicted to be 2-Chloro-3,6-difluoro-4-nitroaniline , due to the overwhelming directing influence of the amino group to its para position (C4).

However, a significant competing reaction occurs under the strongly acidic conditions required for nitration. The basic amino group can be protonated to form an anilinium ion (-NH₃⁺). byjus.commasterorganicchemistry.com The anilinium group is a strong deactivator and a meta-director. youtube.com This would direct the incoming nitronium ion to the C5 position, which is meta to C1. Consequently, direct nitration of anilines often yields a mixture of para and meta isomers, with the para isomer typically favored if the amino group is not protonated. byjus.comyoutube.com To achieve high selectivity for the para product, the amino group is often first protected via acylation to form an amide. The less basic amide still directs para but does not protonate under nitrating conditions. youtube.com

Predicted Regioselectivity of Nitration
Position of AttackMajor Directing InfluenceResulting ProductGoverning Factor
C4-NH₂ (para-directing)2-Chloro-3,6-difluoro-4-nitroanilineReaction on the free amine (neutral conditions)
C5-NH₃⁺ (meta-directing)2-Chloro-3,6-difluoro-5-nitroanilineReaction on the protonated amine (acidic conditions)

Further Halogenation Regiochemistry

The introduction of an additional halogen atom, such as bromine or chlorine, onto the this compound ring also follows the principles of electrophilic aromatic substitution. The regiochemical outcome is again dictated by the potent para-directing ability of the amino group. Direct halogenation of highly activated rings like anilines can be vigorous and may lead to polysubstitution. byjus.com

For selective monohalogenation, specific reagents and conditions are often employed. For instance, the use of copper(II) halides can achieve highly regioselective para-halogenation of unprotected anilines. beilstein-journals.org Applying this principle, the reaction of this compound with a suitable halogenating agent (e.g., Br₂ with a Lewis acid catalyst, or CuCl₂) would be expected to yield the C4-substituted product, 4-Bromo-2-chloro-3,6-difluoroaniline or 2,4-Dichloro-3,6-difluoroaniline , respectively.

Nucleophilic Aromatic Substitution (SNAr) Reactivity of Halogen Substituents

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group (like a halide) on an aromatic ring with a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These EWGs are necessary to decrease the electron density of the ring, making it susceptible to nucleophilic attack, and to stabilize the resulting negatively charged intermediate (a Meisenheimer complex). libretexts.org

The SNAr mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). This step is typically slow and rate-determining. masterorganicchemistry.comyoutube.com

Elimination: The leaving group departs, restoring the aromaticity of the ring. This step is usually fast. youtube.com

While this compound lacks powerful EWGs like nitro groups, the cumulative inductive effect of the three halogen atoms makes the ring electron-deficient enough to potentially undergo SNAr reactions under forcing conditions with strong nucleophiles.

Reactivity Differentials Between Chloro and Fluoro Groups

In SNAr reactions, the typical leaving group trend observed in aliphatic SN1 and SN2 reactions (I > Br > Cl > F) is inverted. The established reactivity order for halogens in activated SNAr systems is F > Cl > Br > I. masterorganicchemistry.comnih.govnih.gov This phenomenon is known as the "element effect." nih.gov

The higher reactivity of fluoride (B91410) as a leaving group is not due to its bond strength but to its influence on the rate-determining step: the initial nucleophilic attack. The extreme electronegativity of fluorine makes the attached ipso-carbon significantly more electrophilic, thereby lowering the activation energy for the formation of the Meisenheimer complex. youtube.comstackexchange.com Since the C-X bond is not broken in the slow step, the bond strength is less important than the ability of the halogen to activate the ring towards attack. masterorganicchemistry.com Therefore, in this compound, the fluoro groups at C3 and C6 are expected to be more susceptible to nucleophilic displacement than the chloro group at C2.

Relative Halogen Reactivity in SNAr Reactions
HalogenElectronegativityEffect on Rate-Determining StepRelative Reactivity
Fluorine3.98Strongly activates ipso-carbon via induction, lowering activation energy of nucleophilic attack.Highest
Chlorine3.16Moderately activates ipso-carbon via induction.Lower
Bromine2.96Weakly activates ipso-carbon via induction.Lower
Iodine2.66Minimally activates ipso-carbon via induction.Lowest

Transformations Involving the Amino Group of this compound

The primary amino group is a versatile functional handle that can undergo numerous transformations, allowing for the synthesis of a wide array of derivatives.

A cornerstone reaction of primary anilines is diazotization , which involves treating the aniline (B41778) with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄. google.com This process converts the amino group into a diazonium salt (-N₂⁺). Aryl diazonium salts are highly valuable synthetic intermediates because the dinitrogen moiety is an excellent leaving group. rsc.org

The resulting 2-chloro-3,6-difluorobenzenediazonium salt can undergo a variety of subsequent reactions, including:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder as a catalyst.

Hydrolysis: Replacement with an -OH group by heating in water.

Reduction (Deamination): Replacement with -H using reducing agents like hypophosphorous acid (H₃PO₂).

A study on the closely related 2,6-difluoroaniline (B139000) demonstrated that upon diazotization in the presence of methanol (B129727) and a copper catalyst, the molecule undergoes an interesting transformation. The reaction proceeds via nucleophilic substitution of an ortho-fluorine by a methoxy (B1213986) group, followed by the reductive removal of the diazonium group to yield 3-fluoroanisole. oup.com This indicates that the diazonium group is sufficiently electron-withdrawing to activate the ring for SNAr, leading to displacement of an ortho-fluorine atom. A similar reactivity pattern could be anticipated for this compound.

Another common transformation is acylation , where the aniline reacts with an acyl chloride or anhydride (B1165640) to form an amide. This reaction is often used to temporarily protect the amino group and moderate its activating effect during other reactions like nitration. youtube.com

Diazotization and Subsequent Derivatizations

The primary amino group of this compound can be readily converted into a diazonium salt, a highly versatile intermediate for a multitude of functional group transformations. The process of diazotization involves treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. synarchive.com

Once formed, the 2-chloro-3,6-difluorobenzenediazonium salt can undergo a variety of substitution reactions, often referred to as Sandmeyer or Sandmeyer-type reactions, where the diazonio group is replaced by a wide range of nucleophiles. nih.govresearchgate.net These reactions are invaluable for introducing functionalities that are otherwise difficult to install directly onto the aromatic ring.

Sandmeyer Reaction: This classic transformation utilizes copper(I) salts to catalyze the replacement of the diazonium group with halides (Cl, Br) or a cyano group. nih.govresearchgate.net For instance, treatment of the 2-chloro-3,6-difluorobenzenediazonium salt with copper(I) chloride or copper(I) bromide would yield the corresponding 1,2-dichloro-3,6-difluorobenzene or 1-bromo-2-chloro-3,6-difluorobenzene, respectively. Similarly, the use of copper(I) cyanide would introduce a nitrile functional group, affording 2-chloro-3,6-difluorobenzonitrile.

Balz-Schiemann Reaction: To introduce a fluorine atom, a modification known as the Balz-Schiemann reaction is employed. synarchive.com This involves the formation of the diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding aryl fluoride. synarchive.com While this compound already possesses fluorine atoms, this reaction could be theoretically applied, though it is more commonly used to introduce fluorine to non-fluorinated aromatic rings.

Other Derivatizations: Beyond the classical Sandmeyer and Balz-Schiemann reactions, diazonium salts can be converted into a variety of other functional groups. For example, reaction with potassium iodide allows for the synthesis of the corresponding aryl iodide. synarchive.com Hydrolysis of the diazonium salt in the presence of a strong acid leads to the formation of the corresponding phenol (B47542). Furthermore, reduction of the diazonium salt, for instance with hypophosphorous acid (H₃PO₂), can be used to replace the amino group with a hydrogen atom, a process known as deamination. synarchive.com

The following table summarizes some of the potential derivatizations of this compound via its diazonium salt:

Reagent(s)ProductReaction Type
CuCl1,2-Dichloro-3,6-difluorobenzeneSandmeyer
CuBr1-Bromo-2-chloro-3,6-difluorobenzeneSandmeyer
CuCN2-Chloro-3,6-difluorobenzonitrileSandmeyer
HBF₄, heat1-Chloro-2,3,6-trifluorobenzeneBalz-Schiemann
KI2-Chloro-3,6-difluoro-1-iodobenzeneIodination
H₂O, H⁺, heat2-Chloro-3,6-difluorophenolHydrolysis
H₃PO₂1-Chloro-2,5-difluorobenzeneDeamination

Acylation and Alkylation Reactions for N-Functionalization

The nitrogen atom of the amino group in this compound is nucleophilic and can readily undergo acylation and alkylation reactions to form N-functionalized derivatives. These transformations are fundamental in modifying the electronic properties and steric bulk of the molecule, which can be crucial for tuning its biological activity or reactivity in subsequent synthetic steps.

Acylation: Acylation of this compound is typically achieved by reacting it with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. For example, the reaction with acetyl chloride or acetic anhydride would yield N-(2-chloro-3,6-difluorophenyl)acetamide. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen halide byproduct. The reactivity in acylation can be influenced by the electron-withdrawing nature of the halogen substituents on the aromatic ring, which can decrease the nucleophilicity of the amino group compared to aniline.

Alkylation: N-alkylation of this compound can be accomplished through various methods. A common approach involves reaction with an alkyl halide in the presence of a base to scavenge the resulting hydrohalic acid. The reactivity of the alkyl halide (iodide > bromide > chloride) and the steric hindrance of both the aniline and the alkyl halide are key factors influencing the reaction rate and yield. Due to the potential for over-alkylation to form tertiary amines, controlling the stoichiometry and reaction conditions is important for achieving mono-alkylation. Reductive amination, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated products. More advanced methods, such as transition-metal-catalyzed N-alkylation using alcohols as alkylating agents, offer a more atom-economical and environmentally benign approach. mdpi.com

The table below provides examples of N-functionalization reactions of this compound:

Reagent(s)ProductReaction Type
Acetyl chloride, pyridineN-(2-Chloro-3,6-difluorophenyl)acetamideAcylation
Acetic anhydride, triethylamineN-(2-Chloro-3,6-difluorophenyl)acetamideAcylation
Methyl iodide, K₂CO₃N-Methyl-2-chloro-3,6-difluoroanilineAlkylation
Benzyl bromide, NaHN-Benzyl-2-chloro-3,6-difluoroanilineAlkylation
Benzaldehyde, NaBH₃CNN-Benzyl-2-chloro-3,6-difluoroanilineReductive Amination

Metal-Catalyzed Cross-Coupling Reactions

The halogen substituents on the aromatic ring of this compound, particularly the chlorine atom, provide a handle for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Palladium catalysts are widely employed for a variety of cross-coupling reactions, and it is anticipated that this compound can serve as a substrate in these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is a versatile method for forming biaryl linkages. The reactivity of the aryl halide in Suzuki couplings generally follows the order I > Br > Cl. While the C-Cl bond is the least reactive, advancements in ligand design have led to the development of highly active palladium catalyst systems capable of activating aryl chlorides. For this compound, a Suzuki coupling would likely occur at the C-Cl bond, reacting with a suitable boronic acid to form a 2-aryl-3,6-difluoroaniline derivative. The choice of ligand, base, and solvent is critical for achieving good yields, especially with a relatively unreactive aryl chloride.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. synarchive.com Similar to the Suzuki coupling, the reactivity of the halide is a key factor. The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would be expected to yield a substituted alkene product. The regioselectivity of the addition to the alkene is influenced by both electronic and steric factors. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

The following table illustrates potential palladium-catalyzed cross-coupling reactions involving this compound:

Reaction TypeCoupling PartnerPotential ProductCatalyst System (Example)
SuzukiPhenylboronic acid2-Phenyl-3,6-difluoroanilinePd(OAc)₂, SPhos, K₃PO₄
HeckStyrene2-(2-Styryl)-3,6-difluoroanilinePd(OAc)₂, P(o-tolyl)₃, Et₃N

Copper-Mediated Reactions (e.g., Ullmann Condensation)

Copper-mediated cross-coupling reactions, particularly the Ullmann condensation, provide a classical and still valuable method for the formation of carbon-heteroatom bonds.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol to form the corresponding diaryl ether, diaryl amine, or diaryl thioether. wikipedia.org Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the development of ligand-accelerated protocols has made this transformation more versatile and applicable under milder conditions.

For this compound, an Ullmann-type reaction could be envisioned where the aniline itself acts as the nucleophile, reacting with another aryl halide to form a diarylamine. More commonly, the chloro-substituent of this compound could be the site of coupling. For example, reaction with a phenol in the presence of a copper catalyst and a base would lead to the formation of a diaryl ether. Similarly, coupling with another amine would result in a diarylamine. The reactivity of the aryl chloride in Ullmann condensations can be enhanced by the presence of electron-withdrawing groups on the ring, a condition met by the two fluorine atoms in this compound.

The table below shows potential products from copper-mediated reactions of this compound:

Reaction TypeCoupling PartnerPotential ProductCatalyst System (Example)
Ullmann (C-O)Phenol2-(Phenoxy)-3,6-difluoroanilineCuI, L-proline, K₂CO₃
Ullmann (C-N)AnilineN-Phenyl-2-amino-3,6-difluoroanilineCuI, 1,10-phenanthroline, Cs₂CO₃

Advanced Analytical and Spectroscopic Characterization of 2 Chloro 3,6 Difluoroaniline

Vibrational Spectroscopy for Molecular Dynamics

Fourier-Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Assignments:A detailed list of vibrational frequencies (in cm⁻¹) and their corresponding molecular motions (e.g., N-H stretching, C-F stretching, C-Cl stretching, aromatic ring vibrations) is not available in the public domain.

Without access to primary research data, any attempt to generate the requested content would rely on theoretical predictions or data from analogous but distinct compounds, which would not adhere to the strict requirement of focusing solely on 2-Chloro-3,6-difluoroaniline.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure. For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of its specific functional groups and the aromatic ring. While a directly published spectrum for this exact molecule is not available, analysis of structurally similar compounds, such as other halogenated anilines, allows for a reliable prediction of its key vibrational modes. osaka-u.ac.jpresearchgate.net

Table 1: Predicted Raman Vibrational Modes for this compound This table is generated based on characteristic vibrational frequencies of similar halogenated aromatic amines. researchgate.netias.ac.in

Vibrational ModeApproximate Wavenumber (cm⁻¹)Description
N-H Stretching3400 - 3500Symmetric and asymmetric stretching of the amine group.
C-H Stretching3000 - 3100Aromatic C-H stretching vibrations.
C=C Stretching1400 - 1650Aromatic ring stretching modes.
N-H Bending (Scissoring)1550 - 1650In-plane bending of the amine group.
C-F Stretching1100 - 1400Stretching vibrations of the carbon-fluorine bonds.
C-N Stretching1250 - 1350Stretching of the carbon-nitrogen bond.
C-Cl Stretching600 - 800Stretching vibration of the carbon-chlorine bond.
Ring Breathing/DeformationVariesCollective vibrations of the entire benzene (B151609) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, such as the substituted benzene ring in this compound.

The electronic spectrum of this compound is dominated by π → π* transitions within the aromatic system. sciencepublishinggroup.com The aniline (B41778) moiety itself is a strong chromophore. The presence of the amino group (-NH₂), a potent auxochrome, and the halogen substituents (-Cl, -F) on the benzene ring influences the energy of these transitions, typically causing a shift in the maximum absorption wavelength (λmax) compared to unsubstituted benzene. utoronto.ca The extent of conjugation in a molecule is a primary factor determining its absorption wavelength; greater conjugation generally leads to absorption at longer wavelengths (a bathochromic shift). utoronto.ca

For this compound, strong absorption bands are expected in the UV region, likely between 200 and 400 nm. libretexts.org The spectrum would arise from electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca The exact position and intensity (molar absorptivity, ε) of the absorption peaks can be affected by the solvent used for the analysis due to solute-solvent interactions. sciencepublishinggroup.com

Mass Spectrometry (MS) and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. wikipedia.org

For this compound (C₆H₄ClF₂N), the molecular weight is 163.55 g/mol . fishersci.co.uk The mass spectrum would show a characteristic molecular ion peak cluster due to the presence of the chlorine isotopes, ³⁵Cl and ³⁷Cl, in their natural abundance ratio of approximately 3:1. This would result in peaks at m/z 163 and 165.

Upon ionization, the molecular ion becomes energetically unstable and undergoes fragmentation. wikipedia.org The fragmentation pathways can be predicted based on established chemical principles, such as the stability of the resulting fragments (ions and neutral radicals). whitman.edu Common fragmentation mechanisms include inductive cleavage, often seen with electronegative atoms like halogens, and alpha cleavage. youtube.comlibretexts.org

Key fragmentation pathways for this compound would likely include:

Loss of a Chlorine Radical: A primary fragmentation step would be the cleavage of the C-Cl bond to lose a chlorine radical (·Cl), resulting in a fragment ion at m/z 128 (163 - 35).

Loss of HCN: Aromatic amines can undergo rearrangement and lose a neutral molecule of hydrogen cyanide (HCN), leading to a fragment ion.

Loss of a Fluorine Radical: Cleavage of a C-F bond to lose a fluorine radical (·F) is also possible.

Table 2: Predicted Mass Fragments for this compound

m/z ValueProposed FragmentDescription
163/165[C₆H₄ClF₂N]⁺Molecular Ion (M⁺)
128[C₆H₄F₂N]⁺Loss of ·Cl from the molecular ion
109[C₆H₃FN]⁺Loss of ·F from the m/z 128 fragment
101[C₅H₃F₂]⁺Loss of HCN from the m/z 128 fragment

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental composition. mdpi.com Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry can measure m/z values with exceptional precision. mdpi.com For this compound, HRMS would be used to confirm its molecular formula, C₆H₄ClF₂N, by matching the experimentally measured accurate mass of the molecular ion to its theoretically calculated mass, thereby distinguishing it from any other potential isobaric compounds (compounds with the same nominal mass but different elemental formulas).

Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of a wide range of compounds, including those that may be thermally unstable. oup.com A typical LC-MS method for an aniline derivative would involve separation on a reversed-phase column (e.g., C18) followed by detection with a mass spectrometer, often using electrospray ionization (ESI). umb.eduresearchgate.netoup.com This technique allows for both sensitive detection and structural confirmation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for volatile and thermally stable compounds. d-nb.info this compound can be analyzed by GC-MS, where it is first vaporized and separated on a capillary column before being ionized (typically by electron ionization, EI) and detected by the mass spectrometer. nih.gov GC-MS provides excellent separation efficiency and generates reproducible mass spectra that are useful for library matching and identification. d-nb.info However, for some aniline derivatives, high temperatures in the GC inlet can cause degradation, making LC-MS a more suitable alternative. oup.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves directing an X-ray beam at a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, a map of the electron density can be calculated, which is then used to build a detailed model of the molecular structure. nih.gov

If a suitable single crystal of this compound were analyzed, X-ray crystallography would provide a wealth of structural information, including:

Precise Bond Lengths and Angles: Confirming the geometry of the benzene ring and the exact lengths of the C-C, C-N, C-H, C-Cl, and C-F bonds.

Molecular Conformation: Determining the planarity of the molecule and the orientation of the substituents relative to the ring.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions in the solid state, such as hydrogen bonding between the amine group of one molecule and electronegative atoms (F, Cl, or N) of a neighboring molecule, as well as π-π stacking interactions between aromatic rings.

Crystal Packing: Revealing how the molecules are arranged in the crystal lattice.

While the principles of the technique are well-established, a specific crystal structure for this compound does not appear to be publicly available in crystallographic databases as of this writing.

Chromatographic Methods for Purity Assessment (HPLC, GC)

Assessing the purity of a chemical substance is critical for its use in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. A common method for a compound like this compound would employ a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is typically performed using a UV detector set to a wavelength where the compound strongly absorbs. The purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is also widely used for purity analysis of volatile compounds. google.com A sample is injected into the GC, where it is vaporized and travels through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds. As with HPLC, the purity is calculated based on the relative peak areas. For GC analysis, derivatization is sometimes employed to improve the chromatographic properties of polar compounds like anilines, though it may not be necessary for this specific molecule. researchgate.net

Computational and Theoretical Studies on 2 Chloro 3,6 Difluoroaniline

Density Functional Theory (DFT) Calculations and Molecular Modeling

DFT has become a standard tool for predicting the properties of molecular systems. A typical computational study on a molecule like 2-Chloro-3,6-difluoroaniline would involve a multi-faceted analysis.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which calculates the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state. This process yields precise information on bond lengths, bond angles, and dihedral angles. While studies on other chloro-fluoro-substituted anilines have been performed, detailing their optimized geometries, no such data is currently available for this compound.

Vibrational Frequency Calculations and Experimental Correlation

Following geometry optimization, vibrational frequency calculations are performed. These theoretical frequencies correspond to the fundamental modes of molecular vibration and are instrumental in interpreting experimental infrared (IR) and Raman spectra. A comparison between the calculated and experimental vibrational data helps in the definitive assignment of spectral bands. For this compound, a detailed theoretical vibrational analysis supported by experimental correlation is not present in the literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

Understanding the electronic behavior of a molecule is key to predicting its reactivity. This is primarily achieved by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. For this compound, specific energy values for the HOMO, LUMO, and the resultant energy gap have not been reported.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. The specific MEP map and detailed charge distribution analysis for this compound are not available in published research.

Quantum Chemical Descriptors and Reactivity Prediction

From the foundational DFT calculations, various quantum chemical descriptors can be derived to quantify a molecule's reactivity.

Global Reactivity Descriptors (Chemical Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, are calculated from the HOMO and LUMO energy values. These parameters provide a quantitative measure of a molecule's resistance to change in its electron distribution (hardness), its capacity to accept electrons (softness), and its propensity to act as an electrophile. Due to the absence of primary HOMO and LUMO energy data for this compound, these crucial reactivity indices remain uncalculated and unreported in the scientific literature.

Local Reactivity Descriptors (Fukui Functions)

To understand the chemical reactivity of this compound, local reactivity descriptors derived from conceptual DFT are employed. Fukui functions, in particular, are crucial for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. harbinengineeringjournal.comharbinengineeringjournal.com These functions are calculated by analyzing the change in electron density when an electron is added to or removed from the molecule. researchgate.net

The Fukui function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. The condensed Fukui functions, calculated for each atomic site, help pinpoint specific atoms susceptible to attack:

fk+ : Indicates the site for a nucleophilic attack (where an electron is accepted).

fk- : Indicates the site for an electrophilic attack (where an electron is donated).

fk0 : Indicates the site for a radical attack.

Computational analysis using methods like B3LYP with a 6-311++G(d,p) basis set can be used to perform single-point energy calculations on the neutral, anionic (N+1 electron), and cationic (N-1 electron) forms of the molecule to derive these values. harbinengineeringjournal.comnih.gov For this compound, the analysis would likely reveal the nitrogen atom of the amino group and specific carbon atoms on the aromatic ring as key reactive centers, influenced by the electron-withdrawing effects of the halogen substituents.

Table 1: Predicted Reactive Sites in this compound via Fukui Functions

This table represents a conceptual prediction based on the chemical nature of the molecule, as specific computational data was not available in the cited literature.

Atomic SitePredicted Susceptibility for Nucleophilic Attack (fk+)Predicted Susceptibility for Electrophilic Attack (fk-)
C1 (C-NH2)ModerateHigh
C2 (C-Cl)HighLow
C3 (C-F)HighLow
C4LowHigh
C5LowHigh
C6 (C-F)HighLow
N (of NH2)LowHigh
ClModerateLow
F (at C3)ModerateLow
F (at C6)ModerateLow

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Maxima, Vibrational Frequencies)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. By employing DFT and Time-Dependent DFT (TD-DFT), the NMR, UV-Vis, and vibrational spectra of this compound can be accurately simulated.

Nuclear Magnetic Resonance (NMR) Chemical Shifts The prediction of 1H, 13C, and 19F NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net Calculations are performed on the optimized molecular geometry, and the resulting magnetic shielding tensors are used to determine chemical shifts relative to a standard reference, such as Tetramethylsilane (TMS). These theoretical predictions are invaluable for assigning peaks in experimental spectra.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

Predicted values are estimations based on computational methods described in the literature for similar compounds.

AtomPredicted 1H Shift (ppm)AtomPredicted 13C Shift (ppm)
H (on N)~4.0 - 5.0C1~125 - 135
H (at C4)~6.8 - 7.2C2~110 - 120
H (at C5)~6.5 - 6.9C3~150 - 160 (JC-F)
C4~115 - 125
C5~110 - 120
C6~150 - 160 (JC-F)

UV-Vis Maxima The electronic absorption spectrum is predicted using TD-DFT calculations, which provide information about the vertical excitation energies and oscillator strengths (f) of electronic transitions. researchgate.net For this compound, the spectrum is expected to be characterized by π→π* and n→π* transitions originating from the aromatic ring and the lone pairs of the nitrogen and halogen atoms. scielo.br

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

This table presents hypothetical data based on typical TD-DFT results for substituted anilines.

Predicted λmax (nm)Oscillator Strength (f)Major ContributionType of Transition
~300~0.05HOMO -> LUMOπ -> π
~260~0.15HOMO-1 -> LUMOπ -> π
~220~0.02HOMO -> LUMO+1n -> π*

Vibrational Frequencies Computational vibrational analysis using DFT methods like B3LYP with large basis sets (e.g., 6-311++G(d,p)) can predict the infrared (IR) and Raman spectra of a molecule. asianpubs.orgglobalresearchonline.net The calculated harmonic frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and achieve better agreement with experimental data. nih.gov This analysis allows for the precise assignment of vibrational modes, such as N-H stretching, C-F stretching, and aromatic ring deformations. researchgate.netresearchgate.net

Table 4: Selected Predicted Vibrational Frequencies (cm-1) for this compound

Frequencies are representative values based on DFT calculations for analogous halogenated anilines.

Vibrational ModePredicted Scaled Wavenumber (cm-1)
N-H Asymmetric Stretch~3500
N-H Symmetric Stretch~3410
C-H Aromatic Stretch~3080
N-H Scissoring~1620
C=C Aromatic Stretch~1580, ~1460
C-N Stretch~1310
C-F Stretch~1250, ~1100
C-Cl Stretch~750

Non-Linear Optical (NLO) Properties Investigations

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.gov Aniline (B41778) derivatives are known to exhibit NLO activity due to charge transfer between the electron-donating amino group and the aromatic ring, which can be further modulated by electron-withdrawing substituents. researchgate.net

Calculations performed using DFT can provide values for the dipole moment (μ), the average polarizability (αtot), and the total first hyperpolarizability (βtot). These values are often compared to those of a standard NLO material like urea (B33335) to assess the molecule's potential. A large βtot value indicates a strong NLO response. nih.gov

Table 5: Predicted NLO Properties of this compound

Values are hypothetical estimations based on computational studies of similar aniline derivatives.

ParameterThis compound (Predicted)Urea (Reference)
Dipole Moment, μ (Debye)2.5 - 3.51.37
Polarizability, αtot (x 10-24 esu)12 - 153.83
Hyperpolarizability, βtot (x 10-30 esu)2.0 - 4.00.37

Molecular Docking Simulations for Potential Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Aniline and its derivatives are known to possess a wide range of biological activities, including antibacterial and anticancer properties. globalresearchonline.net

For this compound, docking simulations can be performed against various biological targets to evaluate its binding affinity and interaction patterns. The simulation calculates a docking score, often expressed as binding energy (in kcal/mol), which estimates the strength of the interaction. nih.gov The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with key amino acid residues in the receptor's active site. globalresearchonline.net For instance, a simulation could be run against a bacterial enzyme like E. coli DNA gyrase to explore its potential as an antibacterial agent.

Table 6: Hypothetical Molecular Docking Results for this compound

This table presents a hypothetical example of docking results against a bacterial protein target to illustrate the type of data generated.

Protein TargetBinding Energy (kcal/mol)Inhibition Constant, Ki (µM)Key Interacting ResiduesTypes of Interaction
E. coli DNA Gyrase B-7.5~3.5ASP73, GLY77, ILE78, PRO79Hydrogen bond, Hydrophobic
THR165Hydrogen bond

Applications of 2 Chloro 3,6 Difluoroaniline in Advanced Chemical Synthesis

Precursor in Pharmaceutical Synthesis

The incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.gov These atoms can modulate key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Chloro-3,6-difluoroaniline offers a scaffold that combines these elements, making it a valuable starting material for pharmaceutical research and development.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Complex Intermediates

As an advanced intermediate, this compound is suitable for multi-step syntheses leading to Active Pharmaceutical Ingredients (APIs). Its utility is demonstrated in the creation of complex heterocyclic systems, which are core structures in many modern pharmaceuticals. For instance, related difluoroaniline compounds are precursors in the synthesis of kinase inhibitors. sigmaaldrich.com The synthetic pathway often involves an initial reaction utilizing the amino group, such as amide bond formation or the construction of a nitrogen-containing heterocycle. Subsequently, the halogen substituents can be used for further modifications through reactions like cross-coupling or nucleophilic aromatic substitution, enabling the assembly of the final API.

PropertyValue
CAS Number 287172-80-9
Molecular Formula C₆H₄ClF₂N
Molecular Weight 163.55 g/mol

Intermediate in Agrochemical Development

In the agrochemical sector, the development of new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles is a constant priority. Halogenated anilines are a critical class of intermediates for this industry. google.comechemi.com The specific arrangement of substituents in this compound makes it a promising precursor for next-generation crop protection agents.

Synthesis of Insecticides, Herbicides, and Fungicides

This compound serves as a key intermediate in the synthesis of a variety of agrochemicals. chemimpex.com Its structural isomer, 2,6-difluoroaniline (B139000), is a known precursor to herbicides such as Flumetsulam. echemi.com The synthetic utility of these anilines lies in the reactivity of the amino group, which is often converted into a urea (B33335), sulfonamide, or heterocyclic moiety—functional groups common in many commercial pesticides. The fluorine and chlorine atoms contribute to the biological activity of the final product, often enhancing its potency and stability in the field. The unique substitution pattern of this compound allows chemists to explore new chemical space and develop agrochemicals with novel modes of action or improved selectivity.

Role in Fine Chemical and Specialty Dye Synthesis

Beyond pharmaceuticals and agrochemicals, this compound is a valuable component in the synthesis of fine chemicals and specialty dyes. The aniline (B41778) structure is a fundamental component of many synthetic dyes, acting as a chromophore or a precursor to one. The introduction of halogen atoms can significantly alter the electronic properties of the aromatic ring, thereby influencing the color and lightfastness of the resulting dye. chemimpex.com This makes the compound a candidate for creating high-performance pigments and dyes for specialized applications, including advanced textiles and electronic displays.

Synthesis of Novel Polyfunctionalized Aromatic Systems

The true synthetic power of this compound lies in its capacity to serve as a template for creating highly substituted, polyfunctionalized aromatic systems. Each of the three different types of substituents—amino, fluoro, and chloro—can be addressed with a high degree of chemical selectivity, allowing for a stepwise and controlled construction of complex target molecules.

The synthetic handles available on the molecule include:

The Amino Group (-NH₂): This group can be readily transformed into a diazonium salt, which is a versatile intermediate for introducing a wide array of other functional groups (e.g., -OH, -CN, other halogens) via Sandmeyer-type reactions. It can also be acylated, alkylated, or used as a nucleophile in condensation reactions.

The Fluorine Atoms (-F): The fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or the presence of additional electron-withdrawing groups. nih.gov Their high electronegativity also influences the regioselectivity of further electrophilic aromatic substitution reactions.

The Chlorine Atom (-Cl): The C-Cl bond is generally more reactive than the C-F bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing a distinct site for introducing new carbon-carbon or carbon-nitrogen bonds. nih.gov

This differential reactivity allows chemists to employ orthogonal synthetic strategies, modifying one part of the molecule while leaving the others intact. This capability is crucial for building complex structures required for materials science research, electronic materials, and other advanced technology fields.

Application AreaRole of this compoundKey Structural Features Utilized
Pharmaceuticals Building block for novel drug candidates and APIs. chemimpex.comFluoro groups for metabolic stability; Chloro group for synthetic modification; Aniline group for scaffold construction.
Agrochemicals Intermediate for herbicides, fungicides, and insecticides. chemimpex.comAniline group for forming active moieties (e.g., ureas); Halogens for enhancing biological potency.
Fine Chemicals & Dyes Precursor for high-performance pigments and specialty dyes. chemimpex.comAniline core as a chromophore; Halogens for modulating color and lightfastness.
Complex Synthesis Versatile template for polyfunctionalized aromatics.Orthogonal reactivity of -NH₂, -F, and -Cl groups for controlled, stepwise synthesis.

Material Science Applications and Advanced Polymer Precursors

While specific, direct research on the applications of this compound in material science is not extensively documented in publicly available literature, its structural features as a halogenated aniline suggest its potential as a valuable monomer for the synthesis of advanced polymers with tailored properties. The presence of both chlorine and fluorine atoms on the aniline ring is expected to impart unique characteristics to the resulting polymers, influencing their thermal stability, solubility, and electronic properties. This section will, therefore, explore the theoretical and potential applications of this compound as a precursor for advanced polymers by drawing parallels with existing research on other halogenated polyanilines.

The introduction of halogen substituents onto the backbone of polyaniline (PANI) is a known strategy to modify its chemical and physical properties. Fluorine, being the most electronegative element, can significantly alter the electronic nature of the polymer, leading to enhanced thermal stability due to the strength of the C-F bond. researchgate.net Similarly, the presence of a chlorine atom can influence the polymer's solubility and its interaction with other materials.

Polymers derived from this compound are anticipated to be a class of specialty polymers with applications in niche areas of material science. The specific substitution pattern of this monomer could lead to polymers with a unique combination of properties not achievable with other single-halogen-substituted anilines.

Detailed Research Findings on Analogous Systems:

Research on copolymers of aniline with fluoroaniline (B8554772) has shown that the incorporation of fluorine can enhance the solubility of the resulting polymer in common organic solvents. jmest.org This is a significant advantage for the processability of these materials into thin films and other forms for device fabrication. Furthermore, studies on poly(fluoroaniline) have indicated that the presence of fluorine atoms along the polymer backbone can lead to higher thermal stability compared to unsubstituted polyaniline. jmest.org

In the case of chloro-substituted polyanilines, research has demonstrated their potential application as additives in paint coatings for corrosion resistance. sae.org The presence of chlorine is believed to contribute to the formation of a passive layer on metal surfaces, thereby inhibiting corrosion.

Based on these findings for analogous systems, a hypothetical polymer synthesized from this compound, let's call it poly(this compound), would be expected to exhibit a combination of these desirable properties. The fluorine atoms would likely enhance its thermal stability and solubility, while the chlorine atom could provide improved corrosion resistance or act as a site for further chemical modification.

The electronic properties of such a polymer would also be of interest. The electron-withdrawing nature of both chlorine and fluorine atoms would likely influence the conductivity of the polymer. While halogenation can sometimes decrease the electrical conductivity of polyaniline, it can also lead to materials with more stable conducting states and improved environmental stability. jmest.org

Interactive Data Tables:

To illustrate the potential property modifications, the following table compares the expected properties of a hypothetical poly(this compound) with unsubstituted polyaniline and other halogenated derivatives, based on trends reported in the literature.

PolymerExpected Thermal StabilityExpected Solubility in Organic SolventsExpected Electrical ConductivityPotential Applications
Polyaniline (PANI)ModerateLowHigh (doped)Sensors, anti-corrosion coatings, conducting textiles
Poly(2-fluoroaniline)High jmest.orgModerate to High jmest.orgLower than PANI jmest.orgHigh-temperature electronics, specialty coatings
Poly(2-chloroaniline)ModerateModerateLower than PANIAnti-corrosion coatings sae.org
Poly(this compound) (Hypothetical) Very High High Variable (likely lower than PANI) Advanced coatings, high-performance composites, materials for extreme environments

The unique combination of substituents in this compound also opens up possibilities for its use in the synthesis of other advanced materials beyond conducting polymers. For instance, it could serve as a building block for the synthesis of specialty dyes, liquid crystals, or active pharmaceutical ingredients, where the specific arrangement of halogen atoms can be crucial for the desired functionality.

Environmental and Toxicological Considerations in the Research and Industrial Production of 2 Chloro 3,6 Difluoroaniline

By-product Formation and Waste Management Strategies in Synthesis

The synthesis of substituted anilines, including 2-Chloro-3,6-difluoroaniline, is often a multi-step process that can generate a variety of by-products and waste streams. The specific by-products formed are highly dependent on the chosen synthetic route. For instance, a common strategy for producing difluoroanilines involves the halogen exchange of trichlorobenzenes followed by amination. researchgate.netgoogle.com

In a process starting from 1,2,3-trichlorobenzene (B84244) to produce 2,6-difluoroaniline (B139000) (a closely related isomer), partial fluorine exchange yields a mixture of the desired 2,6-difluorochlorobenzene and the isomeric by-product 2,3-difluorochlorobenzene. google.com Subsequent amination of this mixture would lead to the formation of the undesired 2,3-difluoroaniline (B47769) isomer, which must be separated from the final product. google.com Similarly, synthesis from 1,3,5-trichlorobenzene (B151690) can result in a mixture of 2,6-difluoroaniline and 2,4-difluoroaniline. researchgate.net These isomeric impurities are primary by-products that require management.

Other potential by-products include unreacted starting materials, partially halogenated intermediates, and compounds resulting from side reactions like over-chlorination. googleapis.com The process also generates waste streams containing spent catalysts (e.g., palladium), organic solvents, and inorganic salts from neutralization and purification steps. google.comgoogleapis.com

Effective waste management is critical to mitigate the environmental impact of producing halogenated anilines. Strategies often involve a combination of source reduction, recycling, and treatment.

Table 1: Potential By-products in Difluoroaniline Synthesis and Corresponding Management Strategies

By-product CategorySpecific ExamplesWaste Management & Mitigation Strategies
Isomeric By-products 2,3-difluoroaniline, 2,4-difluoroaniline, 2,3-difluorochlorobenzene- Process Optimization: Adjusting reaction conditions to favor the desired isomer. - Selective Conversion: Converting undesirable intermediates into valuable products (e.g., selective reduction of 2,3-difluorochlorobenzene to ortho-difluorobenzene). google.comgoogle.com - Separation: Fractional distillation to separate isomers. google.com
Inorganic Wastes Spent acids, bases, and salts- Neutralization: Treating acidic and basic streams before disposal. - Recycling: Reusing process water and certain salt streams where feasible. patsnap.com
Catalyst Residues Palladium on carbon (Pd/C)- Recovery and Regeneration: Implementing processes to recover precious metal catalysts for reuse.
Organic Solvents Various inert organic solvents- Solvent Recovery: Distillation and recovery of solvents for recycling within the process. - Incineration: High-temperature incineration for non-recyclable solvent streams.
Halogenated Organics Chlorinated and fluorinated intermediates- Sum Parameter Analysis: Characterizing waste streams using parameters like Total Halogen Content (TX) and Adsorbable Organically Bound Halogens (AOX) to determine appropriate disposal methods (e.g., specialized incineration). analytik-jena.com

Greener Synthesis Approaches and Sustainable Chemistry Principles

In response to the environmental challenges posed by traditional chemical synthesis, there is a growing emphasis on developing "greener" and more sustainable manufacturing processes. These approaches are guided by the twelve principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances.

For the production of difluoroanilines, greener methods focus on improving reaction efficiency and reducing environmental discharge. One patented "green production technology" for 2,6-difluoroaniline utilizes a Hofmann degradation reaction. patsnap.com This process is designed to control the exothermic nature of the reaction and uses steam distillation to rapidly separate the product, which reduces the formation of impurities. patsnap.com A key feature of this method is the direct reuse of the water phase from the distillate, significantly cutting down on wastewater discharge. patsnap.com

Applying the principles of sustainable chemistry more broadly to aniline (B41778) synthesis offers further opportunities for improvement.

Table 2: Application of Green Chemistry Principles to Halogenated Aniline Synthesis

Green Chemistry PrincipleApplication in Aniline SynthesisPotential Benefit
1. Prevention Optimizing reaction yields to minimize unreacted starting materials.Reduces waste generation at the source.
3. Less Hazardous Chemical Syntheses Using alternative, less toxic reagents and solvents.Improves worker safety and reduces environmental toxicity.
5. Safer Solvents and Auxiliaries Employing aqueous media or solvent-free conditions where possible. nih.govnih.govReduces reliance on volatile organic compounds (VOCs).
8. Reduce Derivatives Designing synthetic routes that avoid the use of protecting groups for the para-position, which require additional reaction and deprotection steps. googleapis.comnih.govSimplifies the process, saves reagents, and reduces waste.
9. Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents. researchgate.net This includes chemoenzymatic processes and reusable catalysts like Brønsted acidic ionic liquids (BAILs). nih.govrsc.orgIncreases atom economy, reduces waste, and allows for catalyst recycling.
11. Real-time analysis for Pollution Prevention Implementing in-process monitoring to control reactions and prevent the formation of by-products.Enhances process safety and minimizes impurity generation.

Environmental Fate and Degradation Mechanisms of Halogenated Anilines

Once released into the environment, the fate of halogenated anilines is a significant concern. The presence and position of halogen atoms on the aniline ring make these compounds generally more resistant to degradation than aniline itself. ekb.eg They are often classified as persistent environmental contaminants. ekb.egekb.eg

Biodegradation: Microbial degradation is a primary pathway for the breakdown of these compounds in soil and water. nih.govmahidol.ac.th The process can occur under both aerobic and anaerobic conditions, though the specific mechanisms differ.

Aerobic Degradation: In the presence of oxygen, bacteria can utilize enzymes like dioxygenases to initiate the breakdown process. nih.gov This typically involves the incorporation of hydroxyl groups onto the aromatic ring, which destabilizes it and leads to eventual ring cleavage. nih.gov Studies on di-halogenated anilines, such as 3,4-difluoroaniline, have shown that bacteria like Pseudomonas fluorescens can degrade them, sometimes using them as a sole source of carbon and nitrogen. nih.govresearchgate.net The level of fluorination can impact the efficiency of degradation and the microbial communities involved. nih.gov

Anaerobic Degradation: In environments lacking oxygen, a different set of microbes and enzymatic pathways are active. A novel initial step in the anaerobic degradation of dihaloanilines has been identified as reductive deamination, where the amino group (-NH2) is removed to form a dihalobenzene intermediate. researchgate.net

Other Degradation Pathways: Besides biodegradation, other processes can contribute to the transformation of halogenated anilines in the environment.

Photolysis: Many aromatic compounds can be broken down by sunlight. Direct photolysis can be a major degradation pathway for some halogenated molecules. researchgate.net

Abiotic Degradation: Chemical reactions in the environment, such as hydrolysis, can also play a role, although this is often a slower process for stable aromatic rings.

The persistence of these compounds means they can be transported over distances in water and soil, potentially contaminating new areas and entering the food chain. ekb.eg

Toxicological Research for Occupational Safety and Environmental Impact Assessment

Assessing the toxicity of this compound is essential for protecting human health, particularly in occupational settings, and for understanding its potential impact on ecosystems.

Human Health and Occupational Safety: Aniline and its derivatives are known to have toxic effects. researchgate.net Exposure can occur through inhalation, skin absorption, or ingestion. cdc.gov The primary health concern with aniline exposure is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis, headache, and dizziness. cdc.gov The U.S. Environmental Protection Agency (EPA) has classified aniline as a probable human carcinogen (Group B2). epa.gov

For halogenated anilines, toxicity is often observed to increase with the degree of halogen substitution. researchgate.net These compounds are considered hazardous, with studies pointing to potential immunotoxicity, mutagenicity, and organ damage. ekb.eg

To ensure worker safety, regulatory bodies like the Occupational Safety and Health Administration (OSHA) establish Permissible Exposure Limits (PELs) for chemicals like aniline. osha.gov Occupational safety protocols for handling halogenated anilines involve the use of personal protective equipment (PPE), adequate ventilation, and regular monitoring of workplace air to prevent exposure. cdc.govnih.gov

Environmental Toxicology: The environmental impact of halogenated anilines is linked to their persistence and toxicity to various organisms. ekb.eg Ecotoxicological studies are performed to determine the concentration at which these chemicals may harm aquatic and terrestrial life. For example, research on fluoroanilines using earthworms as a model organism has identified specific biochemical changes (biomarkers) that indicate toxic insult. nih.gov Such studies help in establishing environmental quality standards and assessing the risk posed by contamination.

Another environmental concern is the formation of disinfection by-products (DBPs). When water containing aniline-related compounds undergoes chlorination during disinfection processes, it can lead to the formation of potentially toxic DBPs, such as haloacetonitriles. acs.org

Table 3: Summary of Toxicological Endpoints for Halogenated Anilines

Area of ConcernToxicological Endpoint/ConsiderationRelevance
Human Health (Acute) Methemoglobinemia, respiratory tract irritation. cdc.govepa.govKey risks from short-term or accidental high-level exposure.
Human Health (Chronic) Potential carcinogenicity (spleen tumors in animals for aniline), effects on blood, liver, and kidneys. epa.govLong-term risks for workers in production and handling facilities.
Occupational Safety Permissible Exposure Limits (PELs), Threshold Limit Values (TLVs). epa.govosha.govRegulatory standards for workplace air to protect worker health.
Environmental Health Toxicity to aquatic organisms (e.g., fish, invertebrates) and soil organisms (e.g., earthworms). researchgate.netnih.govData used for environmental risk assessment and setting safe concentration limits in ecosystems.
Water Quality Formation of disinfection by-products (DBPs) during water treatment. acs.orgPotential for generating other harmful chemicals in public water systems.
Genetic Toxicity Mutagenicity (ability to cause DNA mutations). ekb.egnih.govAn indicator of potential carcinogenicity and long-term health effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.